![molecular formula C18H19N5OS B2951760 4-(Dimethylamino)-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)benzamide CAS No. 2415488-24-1](/img/structure/B2951760.png)
4-(Dimethylamino)-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)benzamide
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Overview
Description
Thieno[3,2-d]pyrimidine derivatives and 4-(dimethylamino)pyridine (DMAP) derivatives are widely used in various applications . They are part of rationally designed molecules where reversible reactions of the pyridinic nitrogen with electrophiles are involved .
Synthesis Analysis
Thieno[3,2-d]pyrimidine derivatives have been synthesized as inhibitors of PI3 kinase p110alpha . They were also synthesized as EZH2 inhibitors via structural modifications of tazemetostat .Molecular Structure Analysis
Thieno[3,4-d]pyrimidin-4(1H)-one has been thionated to develop thieno[3,4-d]pyrimidin-4(3H)-thione . This compound is nonfluorescent and absorbs near-visible radiation with about 60% higher efficiency .Chemical Reactions Analysis
The protonation degree of DMAP derivatives, especially in the case of protonation of the 4-(dimethylamino)-1-(2,3,5,6-tetrafluoropyridin-4-yl)pyridinium cation, derived from the reaction of DMAP with pentafluoropyridine, has a significant impact of temperature .Physical And Chemical Properties Analysis
Thieno[3,4-d]pyrimidin-4(3H)-thione is nonfluorescent and absorbs near-visible radiation with about 60% higher efficiency .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(dimethylamino)-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5OS/c1-22(2)14-5-3-12(4-6-14)18(24)21-13-9-23(10-13)17-16-15(7-8-25-16)19-11-20-17/h3-8,11,13H,9-10H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQALGDMLDFPARG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NC2CN(C2)C3=NC=NC4=C3SC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(dimethylamino)-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)benzamide |
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